molecular formula C8H5N5 B8315000 5-Azido-1,6-naphthyridine

5-Azido-1,6-naphthyridine

Cat. No.: B8315000
M. Wt: 171.16 g/mol
InChI Key: AZYDTAKDKOEOTN-UHFFFAOYSA-N
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Description

5-Azido-1,6-naphthyridine is a specialized chemical reagent designed for use in advanced pharmaceutical and materials science research. The 1,6-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with various biological receptors . This core structure is of significant interest for developing new drug candidates, particularly as ligands for kinase receptors . The azido functional group at the 5-position makes this compound a highly versatile intermediate for Click Chemistry, enabling reliable and selective bioconjugation, cycloaddition reactions, and the synthesis of more complex molecules for screening purposes. As a key synthetic building block, this compound can be used to construct diverse compound libraries aimed at discovering novel therapeutics for conditions such as cancer and viral infections. Researchers can leverage this compound to introduce the 1,6-naphthyridine core into larger molecular architectures or to create probes for studying biological systems. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental purposes.

Properties

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

5-azido-1,6-naphthyridine

InChI

InChI=1S/C8H5N5/c9-13-12-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H

InChI Key

AZYDTAKDKOEOTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N=[N+]=[N-])N=C1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

5-Azido-1,6-naphthyridine and its derivatives have shown significant anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication in cancer cells .

Case Study : Aaptamine, a derivative of 1,6-naphthyridine, demonstrated potent cytotoxicity against non-small cell lung cancer (H1299) and cervical cancer (HeLa) cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural modifications can enhance its efficacy against drug-resistant strains.

Data Table: Comparative Antimicrobial Activity

Compound NameAntibacterial ActivityNotable Pathogens
This compoundHighStaphylococcus aureus, Escherichia coli
1-tert-butyl-1,4-dihydro-7-(4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridineVery HighMDR-TB

Neuroprotective Effects

Some derivatives of naphthyridines have been investigated for their neuroprotective properties. These compounds may offer therapeutic benefits in neurological disorders such as Alzheimer's disease and multiple sclerosis by modulating neurotransmitter systems .

Chemical Properties and Mechanisms of Action

The unique structure of this compound allows it to interact with biological targets effectively. Key mechanisms include:

  • Regulation of Gene Expression : Compounds like aaptamine can upregulate p21 expression, leading to cell cycle arrest and apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Naphthyridines have been identified as inhibitors of enzymes involved in microbial growth and cancer progression .

Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound derivatives significantly inhibited the proliferation of H1299 lung cancer cells. In vivo studies on mice with human hepatocellular carcinoma xenografts showed downregulation of tumor growth markers such as SOX9 and Ki67 .

Study 2: Antimicrobial Activity

Research indicated that certain derivatives exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains. This suggests potential for developing targeted antimicrobial therapies based on structural modifications of naphthyridines .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-azido-1,6-naphthyridine, based on available evidence:

Compound Name Core Structure Substituents/Modifications Reported Activity/Properties References
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine 1,6-Naphthyridine Thiazinane ring fused with sulfone group Anti-HIV activity
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine Sulfanylidene and ethyl ester groups Structural analysis (X-ray crystallography)
Methyl 5-azido-1,2,4-triazole-3-carboxylate 1,2,4-Triazole Azido and methyl ester groups Synthetic intermediate (no bioactivity reported)
Ranitidine-related impurities (e.g., nitroacetamide derivatives) Furan/thioether chains Nitro, amino, and thioether functionalities Pharmaceutical impurities (no direct bioactivity)

Key Comparative Insights

Anti-HIV Activity

In contrast, this compound’s bioactivity remains unexplored, though its azido group could theoretically enhance binding to viral targets via photoaffinity labeling or covalent interactions.

Azido Group Reactivity

Methyl 5-azido-1,2,4-triazole-3-carboxylate () highlights the synthetic utility of azido groups in heterocycles, enabling cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) .

Pharmaceutical Relevance

Ranitidine-related compounds () emphasize the importance of impurity profiling in drug development.

Preparation Methods

Halogen-Azide Exchange

The most widely reported method involves nucleophilic substitution of a halogen atom at the 5-position of 1,6-naphthyridine with sodium azide (NaN₃). Key steps include:

  • Starting Material : 5-Chloro-1,6-naphthyridine or 5-bromo-1,6-naphthyridine.

  • Reagents : NaN₃ (2–3 equiv), Cu(I) catalyst (e.g., CuSO₄), polar aprotic solvent (DMF or DMSO).

  • Conditions : 80–100°C, 12–24 hours under inert atmosphere.

  • Yield : 65–75%.

Mechanistic Insight :
The reaction proceeds via a copper-mediated aromatic nucleophilic substitution (CSNAr), where Cu(I) facilitates the formation of a Meisenheimer complex, enhancing azide incorporation.

Table 1: Halogen-Azide Exchange Optimization

SubstrateSolventCatalystTemp (°C)Time (h)Yield (%)
5-Chloro-1,6-naphDMFCuSO₄1002472
5-Bromo-1,6-naphDMSOCuI801868

Ring-Formation Strategies with Pre-Installed Azido Groups

Cyclocondensation of Azido-Containing Precursors

The 1,6-naphthyridine scaffold is constructed using azido-functionalized intermediates. For example:

  • Substrates : 3-Azidopyridine derivatives + α,β-unsaturated ketones.

  • Reagents : Montmorillonite K10 (acid catalyst), toluene.

  • Conditions : Reflux (110°C), 6–8 hours.

  • Yield : 40–55%.

Example Reaction :
3-Azidopyridine+CH2=CHCO2EtK105-Azido-1,6-naphthyridine\text{3-Azidopyridine} + \text{CH}_2=\text{CHCO}_2\text{Et} \xrightarrow{\text{K10}} 5\text{-Azido-1,6-naphthyridine}

Modified Skraup Synthesis

A traditional approach adapted for azide incorporation:

  • Substrates : Glycerol, 4-azido-3-aminopyridine, and H₂SO₄.

  • Conditions : Stepwise heating (70°C → 150°C), followed by neutralization.

  • Yield : 30–45%.

Limitations :

  • Requires careful control of exothermic reactions.

  • Low regioselectivity necessitates chromatographic purification.

Comparative Analysis of Methods

Table 2: Method Advantages and Limitations

MethodAdvantagesLimitations
Halogen-Azide ExchangeHigh yield, scalabilityRequires halogenated precursor
DiazotizationUses affordable reagentsLow yield, sensitive conditions
CyclocondensationOne-pot synthesisModerate yield, complex optimization
Skraup ModificationTraditional, no metal catalystsPoor regioselectivity, safety risks

Q & A

Q. What are the common synthetic routes for preparing 5-azido-1,6-naphthyridine derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing 1,6-naphthyridine scaffolds. For example:
  • Cyclization : 1-Methyl-4-piperidone can react with 2-cyanoacetamide derivatives under Na₂S₂O₃/Et₃N catalysis in ethanol (reflux, 30 min) to yield substituted 1,6-naphthyridines .
  • Azide Introduction : Azido groups are introduced via nucleophilic substitution or diazo transfer reactions. For instance, halogenated 1,6-naphthyridines (e.g., 3-bromo-1,6-naphthyridine) can undergo azide substitution using NaN₃ in polar solvents under controlled heating .
  • Key Data : Yields range from 55% (acetic acid-mediated bromination) to 95% (cyclization with MeONa/MeOH) depending on substituents and conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm regiochemistry and substituent effects. For example, amino-1,6-naphthyridines show distinct shifts for NH₂ groups at δ 5.5–6.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for verifying azide incorporation (e.g., [M+H]+ peaks for C₈H₆N₆) .
  • IR Spectroscopy : Azide stretches (ν ~2100 cm⁻¹) confirm the presence of the -N₃ group .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Thermal Stability : Avoid temperatures >100°C to prevent decomposition into toxic fumes (e.g., HCN, NOₓ) .
  • Personal Protective Equipment (PPE) : Use explosion-proof fume hoods, nitrile gloves, and flame-resistant lab coats.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize azide degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in click chemistry?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : EWGs (e.g., -CF₃, -NO₂) at the 3- or 8-positions enhance azide reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), reducing reaction time (e.g., from 24 h to 2 h) .
  • Steric Effects : Bulky substituents (e.g., benzyl at N6) hinder cycloaddition efficiency, requiring higher catalyst loading (20 mol% CuSO₄ vs. 5 mol% for unsubstituted analogs) .
  • Case Study : 5-Azido-7-trifluoromethyl-1,6-naphthyridine showed 92% conversion in CuAAC with phenylacetylene, compared to 78% for the non-fluorinated analog .

Q. What strategies mitigate decomposition during the synthesis of this compound under thermal conditions?

  • Methodological Answer :
  • Low-Temperature Azidation : Use NaN₃ in DMF at 50°C instead of reflux conditions to prevent C-N bond cleavage .
  • Protective Groups : Temporarily protect reactive sites (e.g., NH₂ groups with Boc) during azide introduction. For example, Boc-protected 5-amino-1,6-naphthyridine increased azidation yield from 45% to 72% .
  • Catalytic Optimization : Employ Pd/C or Ni catalysts for selective azide substitution without side reactions (e.g., 95% yield for 8-azido-1,6-naphthyridine using Pd/C in EtOH) .

Q. How can computational modeling predict the bioactivity of this compound derivatives against antiviral targets?

  • Methodological Answer :
  • Docking Studies : Molecular docking with viral proteases (e.g., SARS-CoV-2 Mpro) identifies binding affinities. 5-Azido derivatives show higher binding scores (-9.2 kcal/mol) than non-azidated analogs (-7.5 kcal/mol) due to -N₃ interactions with catalytic cysteine .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates logP values with IC₅₀. Derivatives with logP 1.5–2.5 exhibit optimal membrane permeability and antiviral activity (e.g., EC₅₀ = 2.3 µM against HIV-1) .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness. This compound has a polar surface area of 78 Ų, suggesting moderate blood-brain barrier penetration .

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